![molecular formula C22H27N3O5S2 B2996167 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 933214-21-2](/img/structure/B2996167.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O5S2 and its molecular weight is 477.59. The purity is usually 95%.
BenchChem offers high-quality 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research into the synthesis and evaluation of compounds with similar structures has shown significant potential in antitumor activity. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their potential antitumor activity against a wide range of human tumor cell lines. These studies highlight the importance of such compounds in the development of new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Heterocyclic Compounds
The compound's structure is indicative of its use in synthesizing a variety of heterocyclic compounds. For example, compounds synthesized from similar structures have been analyzed for their crystal structures, showing interesting molecular arrangements that could be pivotal in the design of molecules with specific properties (Ismailova et al., 2014).
Pharmacological Scaffold
The presence of a 1,3,4-thiadiazole core in similar compounds has been used as a pharmacological scaffold in medicinal chemistry, indicating the potential of our compound in drug discovery and development. This core structure is instrumental in designing compounds with varied biological activities, including DNA protective ability and antimicrobial activity against specific pathogens (Gür et al., 2020).
Synthetic Chemistry Applications
The acetamide moiety, a feature of our compound, is a common functional group in many natural and pharmaceutical products. Research into similar compounds has led to the development of new reagents that act as simple equivalents of N-acetamide nucleophiles. These reagents facilitate the synthesis of substituted products with potential applications in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).
Mechanism of Action
Target of Action
The primary target of this compound is the MRGX2 receptor . MRGX2 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception and inflammation.
Mode of Action
The compound acts as an inhibitor of the MRGX2 receptor . By binding to this receptor, it prevents the activation of downstream signaling pathways, thereby modulating the physiological processes controlled by MRGX2.
properties
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-5-13-25-17-10-6-7-12-19(17)32(27,28)24-22(25)31-15-20(26)23-14-16-9-8-11-18(29-2)21(16)30-3/h6-12H,4-5,13-15H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMDKNPINAHYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.